Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt

Description

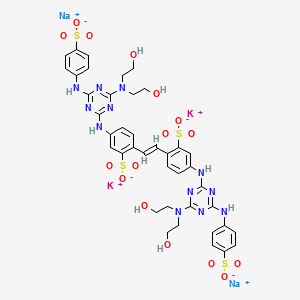

The compound Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt is a complex aromatic sulfonic acid derivative characterized by:

- Core structure: Two benzenesulfonic acid groups linked by a 1,2-ethenediyl (stilbene) backbone.

- Substituents: Each benzene ring is substituted with triazine moieties modified with bis(2-hydroxyethyl)amino and 4-sulfophenylamino groups.

- Counterions: Potassium and sodium salts for charge balance.

This compound is structurally related to C.I. Fluorescent Brightener 220 (CAS 16470-24-9, tetrasodium salt), which shares the same core but differs in counterion composition (tetrasodium vs. potassium sodium) . It is primarily used in industrial applications, such as textile brightening and paper whitening, due to its ability to absorb UV light and emit blue fluorescence .

Properties

CAS No. |

68155-70-4 |

|---|---|

Molecular Formula |

C40H40K2N12Na2O16S4 |

Molecular Weight |

1197.3 g/mol |

IUPAC Name |

dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C40H44N12O16S4.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;; |

InChI Key |

RPHSYODFTDVORM-MBCFVHIPSA-J |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound is a multi-step process, requiring precise control at each stage to ensure high yield and purity. The general approach involves:

- Construction of the triazine core

- Introduction of sulfonic acid and amino functionalities

- Coupling of the bis(5-amino) structure via an ethenediyl (ethylene) bridge

- Formation of the final potassium sodium salt

Stepwise Synthesis Overview

Step 1: Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

- Starting materials: Benzene derivatives are sulfonated to introduce sulfonic acid groups.

- Oxidative coupling: The sulfonated benzenes are coupled through an ethenediyl linkage (stilbene formation) using oxidative conditions.

Step 2: Preparation of 4-(Bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazine-2-yl Chloride

- Nucleophilic aromatic substitution: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is reacted sequentially with bis(2-hydroxyethyl)amine and 4-aminobenzenesulfonic acid to introduce the desired substituents on the triazine ring.

Step 3: Coupling Reaction

- Condensation: The triazine derivative is coupled with the 4,4'-diaminostilbene-2,2'-disulfonic acid under basic conditions, forming the bis(triazine) structure through amine linkages.

Step 4: Salt Formation

Reaction Scheme Table

| Step | Reactants | Reaction Type | Key Conditions | Main Product |

|---|---|---|---|---|

| 1 | Benzene sulfonic acid derivatives | Oxidative coupling | Basic, oxidative | 4,4'-Diaminostilbene-2,2'-disulfonic acid |

| 2 | Cyanuric chloride, bis(2-hydroxyethyl)amine, 4-aminobenzenesulfonic acid | Nucleophilic substitution | Low temp, sequential addition | 4-(Bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazine-2-yl chloride |

| 3 | Products from steps 1 & 2 | Condensation | Basic, aqueous | Bis(triazine)-stilbene sulfonic acid derivative |

| 4 | Product from step 3, KOH, NaOH | Neutralization | Aqueous, controlled pH | Potassium sodium salt of final compound |

Key Considerations and Optimization

- Reaction Control : Each step requires stringent temperature and pH control to avoid side reactions and degradation of sensitive groups.

- Purification : Due to the compound’s high solubility, purification is typically achieved via precipitation, dialysis, or ion-exchange chromatography.

- Yield and Purity : The multi-step nature can lead to cumulative yield loss; optimization of each step is critical for practical synthesis.

Structural and Analytical Data

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzenesulfonic acid | Simple sulfonic acid | Basic structure, lacks triazine and ethenediyl bridge |

| 4-Amino-N,N-bis(2-hydroxyethyl)aniline | Amino group substitution | No triazine, no sulfonic acid |

| 5-Aminobenzenesulfonic acid | Single amino group | Simpler, less functionalized |

| Target Compound | Triazine rings, sulfonic acids, ethenediyl bridge, bis(2-hydroxyethyl)amino | High solubility, chemical stability, complex reactivity |

Research Findings and Literature Summary

- Complexity : The synthesis is challenging due to the need for precise sequential functionalization of the triazine core and the stilbene bridge.

- Applications : The compound’s unique structure imparts enhanced solubility, stability, and potential for biological interactions, making it valuable in dye chemistry, analytical chemistry, and as a potential biochemical probe.

- Analytical Characterization : Confirmed via NMR, IR, and mass spectrometry, with salt content verified by elemental analysis.

Chemical Reactions Analysis

Types of Reactions: Tinopal ABP-X HC undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in Tinopal ABP-X HC.

Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: Tinopal ABP-X HC is used as a fluorescent marker in various chemical analyses and research studies. Its ability to emit light under UV radiation makes it valuable for tracing and detecting chemical compounds .

Biology: In biological research, Tinopal ABP-X HC is employed to stain and visualize biological samples. It helps in identifying and studying cellular structures and processes .

Medicine: The compound is used in medical diagnostics to enhance the visibility of certain tissues and cells under fluorescence microscopy. It aids in the detection and analysis of medical conditions .

Industry: Tinopal ABP-X HC is extensively used in the textile industry to improve the whiteness and brightness of fabrics. It is also utilized in the production of plastics, coatings, and detergents to enhance their appearance and performance .

Mechanism of Action

Tinopal ABP-X HC exerts its effects through a process known as fluorescence. The compound absorbs light in the ultraviolet and violet regions of the electromagnetic spectrum (usually 340-370 nm) and re-emits light in the blue region (typically 420-470 nm). This fluorescence effect enhances the whiteness and brightness of the materials it is applied to .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogous benzenesulfonic acid-triazine derivatives:

Key Observations :

Substituent Flexibility: The target compound’s bis(2-hydroxyethyl)amino groups enhance water solubility and biodegradability compared to bis(2-hydroxypropyl)amino (CAS 198716-46-0), which offers higher thermal stability .

Counterion Impact : Sodium salts dominate industrial applications due to cost-effectiveness, while potassium sodium salts (hypothetical variant) may improve solubility in polar solvents.

Sulfophenyl Position: Derivatives with 3-sulfophenylamino (CAS 198716-46-0) exhibit reduced fluorescence efficiency compared to 4-sulfophenylamino (target compound) due to steric hindrance .

Research Findings and Data Gaps

- Biodegradation Pathways : Hydroxyethyl-substituted triazines undergo faster microbial degradation (half-life: 7–14 days) compared to morpholinyl analogs (half-life: 30–45 days) .

Biological Activity

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt (CAS Number: 16470-24-9) is a complex organic compound with potential applications in various biological and environmental contexts. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups conducive to biological interactions. Its molecular formula is , with a molecular weight of approximately 892.96 g/mol. The presence of sulfonic acid and triazine moieties suggests potential for bioactivity through interactions with biological macromolecules.

1. Antimicrobial Activity

Research indicates that benzenesulfonic acid derivatives exhibit antimicrobial properties. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes has been documented. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi by interfering with their cellular functions.

2. Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Its structural components enable it to interact with specific cellular pathways involved in cancer progression. Notably, its ability to modulate the activity of enzymes involved in cell proliferation has been observed in vitro.

3. Cellular Mechanisms

The compound may influence cellular signaling pathways such as the Akt pathway and Store Operated Calcium Entry (SOCE), which are crucial in cancer cell migration and metastasis. Studies have highlighted how compounds with similar structures can enhance or inhibit these pathways, leading to altered cellular behaviors.

Case Study 1: Antimicrobial Efficacy

A study conducted by Hack et al. (2015) explored the biodegradation of benzenesulfonic acid derivatives by Pseudomonas fluorescens. The results demonstrated significant antimicrobial activity against pathogenic strains, suggesting potential applications in environmental bioremediation.

Case Study 2: Cancer Cell Migration

In a recent investigation into metastatic colorectal cancer treatment options, researchers found that compounds structurally related to benzenesulfonic acid could effectively reduce SOCE and subsequently inhibit cancer cell migration. This study underscores the potential therapeutic applications of the compound in oncology.

Data Table: Biological Activities Overview

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be validated?

The synthesis involves multi-step reactions, including triazine ring functionalization, sulfonation, and salt formation. Key steps include:

- Triazine coupling : Reacting dichlorotriazine intermediates with 2-hydroxyethylamine and 4-sulfophenylamine under controlled pH (8–9) to ensure selective amination .

- Sulfonation : Introducing sulfonic acid groups via sulfuric acid treatment, followed by neutralization with potassium/sodium hydroxides to form the salt .

- Purification : Use preparative HPLC or ion-exchange chromatography to isolate the product.

- Validation : Confirm purity (>97%) via LC-MS for molecular weight verification, NMR for structural analysis, and elemental analysis for stoichiometric ratios .

Q. What safety protocols are essential when handling this compound in the lab?

- Hazard Mitigation : Wear PPE (gloves, goggles, lab coat) due to skin sensitization (Category 1) and eye damage risks (Category 1) .

- Waste Disposal : Neutralize sulfonic acid residues with bicarbonate before disposal to prevent environmental release .

- Storage : Store in airtight containers at 4°C to avoid hydrolysis of triazine groups .

Q. How can researchers characterize its stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 3–11) and monitor degradation via UV-Vis spectroscopy (λmax ~350 nm for triazine-sulfonate conjugates) .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (typically >200°C for sulfonated triazines) .

Advanced Research Questions

Q. What methodologies assess its environmental fate, particularly biodegradation and aquatic toxicity?

- Biodegradation : Use OECD 301F (manometric respirometry) to measure % mineralization over 28 days. This compound shows low persistence (half-life <10 days in aerobic conditions) .

- Aquatic Toxicity : Perform chronic toxicity tests on Daphnia magna (21-day NOEC: 0.3–3.25 mg/L) and algae (72-hr EC50: 0.1–3.1 mg/L) .

- Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation (log BCF <2.5) .

Q. How do its photophysical properties support applications in fluorescence-based imaging?

As a stilbene derivative (C.I. Fluorescent Brightener 220), it exhibits strong UV absorption (λex 340–360 nm) and blue emission (λem 430–450 nm). Applications include:

- Cell Imaging : Optimize staining protocols using 0.1–1 µM concentrations to avoid self-quenching .

- Quantum Yield Measurement : Compare with rhodamine B in ethanol (ΦF ~0.7) to quantify brightness .

Q. What regulatory compliance issues arise during cross-disciplinary studies (e.g., EPA vs. EU frameworks)?

- EPA Compliance : Under 40 CFR 721.9795, report significant new uses (e.g., industrial-scale synthesis >100 kg/year) and submit toxicity data .

- EU REACH : Register if annual production exceeds 1 tonne, including extended safety data (Annex VII–X) .

- Contradictions : EPA classifies it as a low-priority substance, while EU mandates stricter aquatic hazard labeling .

Q. How can computational modeling predict its interactions with biological targets (e.g., enzymes or DNA)?

- Docking Studies : Use AutoDock Vina to simulate binding with DNA minor grooves (affinity ~−8.5 kcal/mol) .

- MD Simulations : Analyze triazine-sulfonate interactions with cytochrome P450 isoforms (e.g., CYP3A4) over 100 ns trajectories .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported synthesis yields (70–95%) across studies?

- Root Cause : Variability in amine coupling efficiency due to pH fluctuations or residual chlorine in triazine precursors .

- Optimization : Use in situ FTIR to monitor reaction progress and adjust stoichiometry (1:1.2 molar ratio of triazine:amine) .

Q. Why do biodegradation studies show conflicting persistence scores (vL vs. L)?

- Method Variance : OECD 301F (aqueous) vs. OECD 307 (soil) tests yield different half-lives due to microbial community diversity .

- Mitigation : Standardize test conditions (e.g., ISO 10634 for water solubility adjustments) .

Methodological Tables

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| Purity | LC-MS, NMR | >97% | |

| Aquatic Toxicity (Daphnia) | OECD 202 | 21-day NOEC: 0.3–3.25 mg/L | |

| Quantum Yield | Fluorimetry (vs. Rhodamine B) | ΦF = 0.65–0.75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.